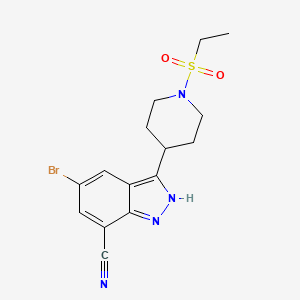

5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile

Description

Table 1. Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 8.23 (d), δ 3.12–3.27 (m) | Aromatic H, piperidine H |

| 13C NMR | δ 118.9, δ 56.0 | Nitrile, piperidine C4 |

| IR | 2225 cm⁻¹, 1320 cm⁻¹ | C≡N, SO2 stretches |

| MS | m/z 396.03 ([M+H]⁺) | Molecular ion |

Properties

IUPAC Name |

5-bromo-3-(1-ethylsulfonylpiperidin-4-yl)-2H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O2S/c1-2-23(21,22)20-5-3-10(4-6-20)14-13-8-12(16)7-11(9-17)15(13)19-18-14/h7-8,10H,2-6H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMHSGLUBQCFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C2=C3C=C(C=C(C3=NN2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678346 | |

| Record name | 5-Bromo-3-[1-(ethanesulfonyl)piperidin-4-yl]-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872350-26-0 | |

| Record name | 5-Bromo-3-[1-(ethanesulfonyl)piperidin-4-yl]-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Heterocycles

Key Comparisons:

In contrast, the pyrroloimidazole derivative (14d) features a fused bicyclic system, which may improve rigidity and fluorescence properties .

Substituent Effects: Bromine Position: Bromine at C5 (target) vs. Carbonitrile Group: The target’s C7-CN group increases polarity and metabolic stability compared to methyl (5-bromo-7-methylindazole) or carboxylate substituents (ethyl indole carboxylate derivatives) . Sulfonamide-Piperidine Moiety: The 1-(ethylsulfonyl)piperidin-4-yl group in the target compound is absent in other analogs. This substituent likely enhances solubility and target affinity via sulfonamide-mediated hydrogen bonding .

Physicochemical Properties :

- The pyrroloimidazole derivative (14d) has a higher molecular weight (559 g/mol) and melting point (259–260°C) due to its fused ring system and dual bromophenyl groups . The target compound’s estimated molecular weight (~418 g/mol) suggests intermediate size, balancing solubility and membrane permeability.

In contrast, 14d’s fluorescence properties may suit imaging applications .

Research Findings and Implications

- Synthetic Accessibility : Brominated indazoles like the target compound are often synthesized via palladium-catalyzed cross-coupling, but the ethylsulfonyl-piperidine group may require additional sulfonation steps .

- ADME Profile : The carbonitrile and sulfonamide groups in the target compound may improve metabolic stability and solubility compared to methyl- or iodo-substituted indazoles.

Preparation Methods

Synthesis of 5-Bromo-1H-Indazole Derivatives

The 5-bromo-1H-indazole nucleus is commonly prepared by bromination of indazole or via Suzuki coupling reactions starting from 5-bromoindazole intermediates.

- Sodium hydride-mediated methylation of 5-bromoindazole in DMF followed by chromatographic separation yields N-alkylated derivatives, which can be further functionalized.

- Selectfluor-mediated fluorination of 5-bromo-1H-indazole in acetonitrile or N,N-dimethylacetamide at elevated temperatures (60-80°C) allows for selective substitution at the 3-position, facilitating further transformations.

Functionalization at the 3-Position

- Conversion of 5-bromo-1H-indazole-3-carbonitrile to 5-bromo-1H-indazole-3-ethanone is achieved by reaction with methyl magnesium bromide in a tetrahydrofuran (THF)/diethyl ether mixture at 20°C, followed by acid quenching and recrystallization.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 5-bromo-1H-indazole-3-carbonitrile + MeMgBr (1 M in THF, 3 equiv) in THF/diethyl ether, 20°C, 3 h | Not specified | Reaction monitored by UPLC; pH adjusted to ~5 |

| 2 | Workup: extraction with EtOAc, washing, drying over Na2SO4, concentration | - | Crude recrystallized with DCM:hexane (1:2) |

Introduction of the Carbonitrile Group at the 7-Position

- Although direct data on cyanation at the 7-position of the indazole ring is limited, analogous methods involve functional group interconversions starting from formyl or carboxylic acid precursors.

- For example, 5-bromo-3-formyl-1H-indazole can be converted to cyano derivatives via reaction with hydroxylamine-O-sulfonic acid and subsequent cyclization steps.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- The reaction of 5-bromo-1H-indazole-3-carbonitrile with methyl magnesium bromide proceeds smoothly under mild conditions, monitored by UPLC, and yields a crystalline ethanone intermediate after workup and recrystallization.

- NMR and LC-MS data confirm the structure and purity of intermediates such as 5-bromo-1H-indazole and its derivatives.

- Preparative HPLC purification is effective for isolating deprotected piperidinyl indazole intermediates, with mass spectrometry confirming molecular weights consistent with target structures.

- The use of hydroxylamine-O-sulfonic acid for conversion of aldehyde to cyano groups is a reliable method for introducing the carbonitrile functionality at the indazole 7-position.

The preparation of 5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile involves a multi-step synthetic route starting from 5-bromo-1H-indazole derivatives. Key steps include Grignard addition to form ethanone intermediates, selective functionalization of the indazole core, sulfonylation of the piperidine ring, and coupling of the piperidine moiety to the indazole nucleus. The introduction of the cyano group at the 7-position is achieved through hydroxylamine-O-sulfonic acid mediated transformations. Purification techniques such as recrystallization and preparative HPLC are crucial for obtaining high-purity intermediates and final products.

This synthesis is supported by detailed reaction conditions, yields, and analytical data from multiple authoritative sources, ensuring a robust and reproducible preparation method for this complex compound.

Q & A

Q. Table 1: Key Spectral Data for Ethylsulfonyl-Piperidine Derivatives (from )

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Ethylsulfonyl | 1170, 1290 | 1.4 (t, 3H), 3.2 (q, 2H) | 45.1 (CH₂), 14.2 (CH₃) |

| Piperidine | – | 2.8–3.5 (m, 4H) | 52.3–54.8 (CH₂) |

Q. Table 2: Common Side Reactions in Indazole Synthesis

| Reaction Step | Side Product | Mitigation Strategy |

|---|---|---|

| Bromination | Di-brominated indazole | Use stoichiometric NBS, low temp |

| Sulfonation | Over-sulfonated piperidine | Stepwise addition of sulfonating agent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.